
2-(4-Nitrophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone family. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a 4-nitrophenyl group. The presence of the nitro group on the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The general reaction scheme is as follows:
Formation of Schiff Base:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
化学反応の分析
Types of Reactions: 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)-1,3-thiazolidin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiazolidine ring.
科学的研究の応用
2-(4-Nitrophenyl)-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and nucleic acids, leading to various biological effects. The thiazolidine ring can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity.
類似化合物との比較
2-(4-Nitrophenyl)-1,3-thiazolidin-2-one: Similar structure but with a different position of the thiazolidine ring.
4-Nitrophenylthiazole: Contains a thiazole ring instead of a thiazolidine ring.
4-Nitrophenylthiomorpholine: Contains a thiomorpholine ring instead of a thiazolidine ring.
Uniqueness: 2-(4-Nitrophenyl)-1,3-thiazolidin-4-one is unique due to the specific positioning of the nitro group and the thiazolidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
114371-90-3 |
|---|---|
分子式 |
C9H8N2O3S |
分子量 |
224.24 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8N2O3S/c12-8-5-15-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,9H,5H2,(H,10,12) |
InChIキー |
OQEWLSXSJMIMOM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


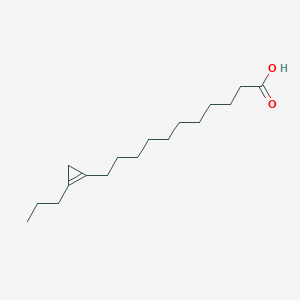
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
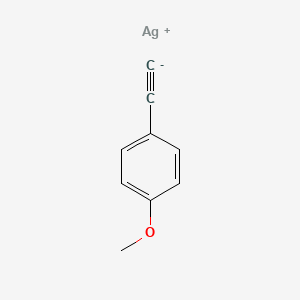


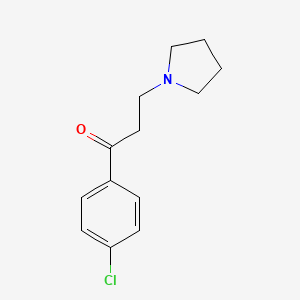
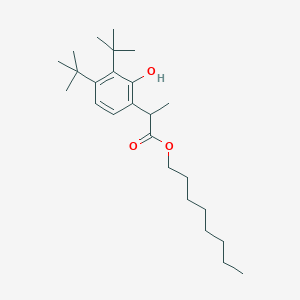
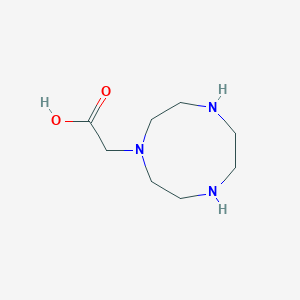

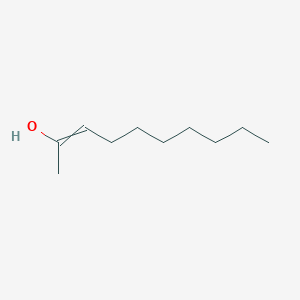

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
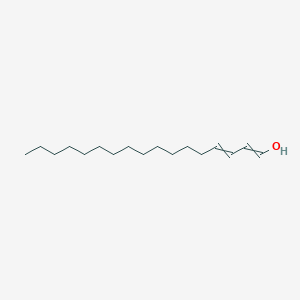
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
